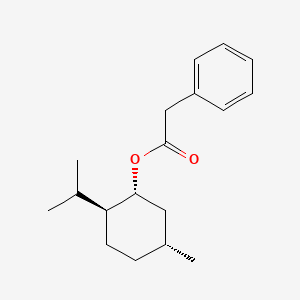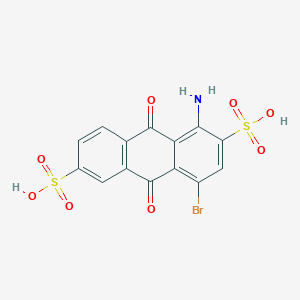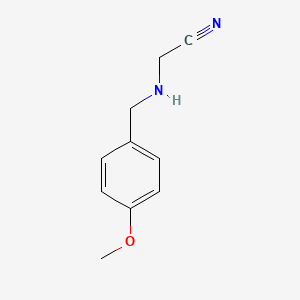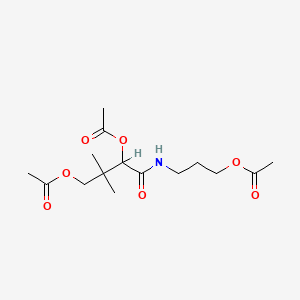
Piperidin-1-YL benzoate
Vue d'ensemble
Description
Piperidin-1-YL benzoate is a compound with the molecular formula C12H15NO2 . It is also known by other names such as BENZOIC ACID PIPERIDIN-1-YL ESTER and 1-(Benzoyloxy)piperidine .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring attached to a benzoate group . The compound has a molecular weight of 205.25 g/mol . Its InChIKey, a unique identifier for chemical substances, is XXZBTNPVRWWWPI-UHFFFAOYSA-N .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 205.25 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 3 . The compound also has a Rotatable Bond Count of 3 . Its Exact Mass and Monoisotopic Mass are both 205.110278721 g/mol . The Topological Polar Surface Area of the compound is 29.5 Ų .
Applications De Recherche Scientifique
Enhancing Memory and Cognitive Functions
Piperidin-1-YL benzoate derivatives have been explored for their potential in enhancing cognitive functions. For instance, a study on a drug that facilitates glutamatergic transmission in the brain, found that intraperitoneal injections of this drug markedly increased the degree and duration of long-term potentiation in rats, suggesting a potential application in memory enhancement and cognitive functions (Stäubli et al., 1994).
Corrosion Inhibition
This compound derivatives have been investigated for their role in corrosion inhibition, particularly on iron surfaces. A study in 2018 explored the interaction of these derivatives with iron, finding that they could effectively inhibit corrosion, highlighting their potential application in materials science and engineering (Belghiti et al., 2018).
Antibacterial Applications
Certain compounds of this compound have been synthesized and evaluated for their antibacterial activities. Research has shown that these compounds are effective against both Gram-positive and Gram-negative bacteria, indicating their potential as new classes of antibacterial agents (He et al., 2003).
Acetylcholinesterase Inhibition
Studies have explored the use of this compound derivatives as inhibitors of acetylcholinesterase, an enzyme involved in neurotransmission. These compounds have shown potential as anti-acetylcholinesterase agents, which could be significant in treating conditions like Alzheimer's disease (Sugimoto et al., 1995).
Antimicrobial Activity in Agriculture
Derivatives of this compound have been studied for their antimicrobial properties against pathogens affecting tomato plants. These studies have shown that these compounds can be effective in controlling bacterial andfungal pathogens in agriculture, suggesting their potential use in plant protection and yield enhancement (Vinaya et al., 2009).
Enhancing Intestinal Absorption
Research has shown that this compound derivatives can affect the absorptive functions of the intestine. A study found that piperine, a derivative, significantly stimulated the activity of gamma-glutamyl transpeptidase, enhanced the uptake of amino acids, and increased lipid peroxidation in rat jejunal cells. These findings suggest potential applications in enhancing drug absorption and nutrient uptake (Johri et al., 1992).
Cancer Treatment Research
This compound compounds have been evaluated for their potential application in cancer treatment. A study on novel anaplastic lymphoma kinase inhibitors, which included this compound derivatives, indicated potential applications in cancer pharmacotherapy (Teffera et al., 2013).
Local Anesthetic Properties
Alkynylpiperidine derivatives, related to this compound, have been studied for their local anesthetic properties. Research has indicated that these compounds can be more effective than traditional anesthetics like lidocaine and novocaine, suggesting their use in medical anesthesia (Zhumakova et al., 2021).
Anti-Seizure Effects
This compound derivatives have been explored for their anti-seizure properties. Piperine, for instance, was found to exert significant anti-seizure effects through the activation of the TRPV1 receptor in mice, offering insights into new treatment avenues for epilepsy (Chang-Yuan Chen et al., 2013)
Mécanisme D'action
Target of Action
Piperidin-1-YL benzoate is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . Piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .
Mode of Action
Piperidine derivatives have been shown to interact with various targets, leading to a wide range of biological activities . For instance, some piperidine derivatives have shown potential anticancer activity through interactions with tumor cells .
Biochemical Pathways
This compound, like other piperidine derivatives, may affect various biochemical pathways. For instance, piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo . These effects could be mediated by the regulation of crucial signaling pathways essential for the establishment of cancers .
Result of Action
The result of this compound’s action would depend on its specific targets and mode of action. Given the wide range of biological activities associated with piperidine derivatives, the molecular and cellular effects could be diverse . For instance, if this compound exhibits anticancer activity, it might induce cytotoxicity and apoptosis in cancer cells .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the physiological environment within the body, such as pH and temperature, as well as external factors such as storage conditions . For instance, certain piperidine derivatives undergo dehydration in an acidic environment to form tetrahydropyridine .
Propriétés
IUPAC Name |
piperidin-1-yl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(11-7-3-1-4-8-11)15-13-9-5-2-6-10-13/h1,3-4,7-8H,2,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZBTNPVRWWWPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)OC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70460874 | |
| Record name | 1-(Benzoyloxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70460874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5542-49-4 | |
| Record name | 1-(Benzoyloxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70460874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide](/img/structure/B1609682.png)






![(4S,6S)-N-ethyl-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-amine](/img/structure/B1609695.png)






